Nornicotine, N-formyl

Descripción general

Descripción

Nornicotine, N-formyl is a derivative of nornicotine, an alkaloid found in various plants, including the tobacco plant (Nicotiana). It is chemically similar to nicotine but lacks a methyl group. This compound has the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.2151 g/mol . This compound is of interest due to its role in the formation of carcinogenic substances during the curing and processing of tobacco .

Synthetic Routes and Reaction Conditions:

Demethylation of Nicotine: One common method for synthesizing nornicotine involves the demethylation of nicotine.

Partial Reduction of Myosmine: Another method involves the partial reduction of 3-myosmine using standard catalytic hydrogenation conditions with palladium as a catalyst or sodium borohydride.

Industrial Production Methods:

Solid-Supported Reagents and Scavengers: The sequential use of solid-supported reagents and scavengers has led to an efficient synthesis of nornicotine and its derivatives.

Types of Reactions:

Reduction: The compound can be partially reduced using catalytic hydrogenation conditions.

Substitution: Nornicotine can participate in substitution reactions, particularly in the formation of N-nitrosonornicotine, a known carcinogen.

Common Reagents and Conditions:

Oxidation: Silver oxide, palladium catalysts, and sodium borohydride are commonly used reagents.

Reduction: Catalytic hydrogenation with palladium or sodium borohydride.

Substitution: Specific conditions involving the presence of nitrosating agents in human saliva.

Major Products Formed:

N-nitrosonornicotine: Formed during the curing and processing of tobacco.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Nornicotine, N-formyl is utilized in various research domains:

Chemistry

- Synthetic Intermediate : It serves as an intermediate in the development of analogs of nornicotine and other tobacco alkaloids. This is essential for exploring structure-activity relationships in pharmacological studies.

Biology

- Biosynthesis Studies : Researchers investigate the biosynthetic pathways of nicotine and its derivatives in tobacco plants. Understanding these pathways can lead to advancements in agricultural biotechnology and metabolic engineering.

Medicine

- Pharmacological Research : this compound is studied for its interactions with nicotinic acetylcholine receptors (nAChRs), particularly the alpha-6 and alpha-7 subunits. This research has implications for developing therapies targeting neurological disorders such as Alzheimer's disease and schizophrenia due to its potential cognitive-enhancing effects .

This compound exhibits various biological activities:

- Binding Affinity : It has shown weak binding affinity to nAChRs, which are critical in neurotransmission and muscle function. Further studies are needed to elucidate its biological significance.

- Carcinogenic Potential : Notably, nornicotine can undergo nitrosation in human saliva to form N-nitrosonornicotine (NNN), a recognized carcinogen. This transformation highlights the need for careful consideration of nornicotine's effects in tobacco products .

Case Study 1: Nitrosation in Saliva

A study demonstrated that nornicotine can be converted to NNN in human saliva without additional substances, suggesting a significant pathway for carcinogen formation from tobacco use . The study used liquid chromatography-tandem mass spectrometry to quantify NNN levels formed from nornicotine under physiological conditions.

Case Study 2: Neuroprotective Effects

Research indicates that nornicotine may mediate neuroprotective effects similar to nicotine by interacting with nAChRs. In animal models, it was observed that high doses increased locomotor activity while blunting nicotine's stimulant effects, suggesting differential roles in neuropharmacology .

Mecanismo De Acción

Nornicotine, N-formyl exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It has a high affinity for alpha-6 and alpha-7 subunits of these receptors . Additionally, it inhibits dopamine transporter activity in the striatum via nicotinic acetylcholine receptors, leading to the release of dopamine .

Comparación Con Compuestos Similares

Nicotine: Chemically similar but contains a methyl group.

N-nitrosonornicotine: A carcinogenic derivative formed from nornicotine.

Anatabine: Another alkaloid found in tobacco, structurally similar to nornicotine.

Uniqueness of Nornicotine, N-formyl: this compound is unique due to its specific structural modification (formyl group) and its role in the formation of carcinogenic substances during tobacco processing. Its interaction with nicotinic acetylcholine receptors and its use as a synthetic intermediate in various research applications further highlight its distinct properties .

Actividad Biológica

Nornicotine, N-formyl is a minor alkaloid derived from nicotine, characterized by the addition of a formyl group to the nitrogen atom of nornicotine. This compound has garnered attention for its potential biological activities and interactions within biological systems. This article explores its biological activity, mechanisms of action, and implications for health, particularly in relation to nicotine metabolism and carcinogenic potential.

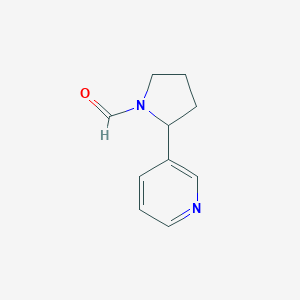

Chemical Structure and Properties

This compound has the molecular formula . Its structure is similar to that of nicotine and nornicotine but exhibits distinct chemical properties due to the formyl group addition. This modification may influence its binding affinity to nicotinic acetylcholine receptors (nAChRs) and other biological targets.

Target Receptors:

this compound primarily interacts with nicotinic acetylcholine receptors (nAChRs), specifically the alpha-6 and alpha-7 subunits. These receptors are crucial for neurotransmission and have been implicated in various neurological processes.

Binding Affinity:

Research indicates that nornicotine shows a weak binding affinity to nAChRs compared to nicotine. However, it still can activate these receptors, leading to physiological effects such as improved cognition and attention.

Biochemical Pathways:

Nornicotine is formed through demethylation of nicotine, catalyzed by nicotine N-demethylase, a cytochrome P450 enzyme. This metabolic pathway plays a significant role in determining the levels of nornicotine in the body following tobacco consumption .

Biological Activities

- Neuropharmacological Effects:

-

Carcinogenic Potential:

- Nornicotine can be nitrosated in human saliva to form N′-nitrosonornicotine (NNN), a known carcinogen. Studies demonstrate that this process occurs endogenously without additional nitrite sources .

- The yields of NNN formation from nornicotine can range from 0.003% to 0.051%, highlighting its potential role as a carcinogenic precursor in tobacco users .

- Metabolic Pathways:

Case Studies

- Study on Nitrosation: A study involving saliva samples from nonsmoking volunteers demonstrated that nornicotine could be nitrosated to form NNN under physiological conditions. This finding underscores the need for further investigation into the carcinogenic risks associated with nornicotine consumption through tobacco products .

- Neuropharmacological Assessment: In experiments using Xenopus oocytes, nornicotine was found to activate specific nAChR subtypes effectively, suggesting potential therapeutic applications for conditions like Alzheimer's disease and schizophrenia due to its neuroprotective properties .

Comparative Analysis with Other Tobacco Alkaloids

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Nicotine | High | Strong neuropharmacological effects | Primary alkaloid in tobacco |

| Nornicotine | Moderate | Mild neuropharmacological effects | Less potent than nicotine |

| Nitrosnornicotine | High | Carcinogenic properties | Formed through nitrosation reactions |

| Cotinine | Moderate | Metabolite of nicotine | Longer half-life than nicotine |

| Myosmine | Moderate | Neuroactive effects | Less studied compared to nicotine |

| This compound | Moderate | Potentially carcinogenic; weak receptor interaction | Distinct due to formyl group addition |

Análisis De Reacciones Químicas

Chemical Reactions

- Oxidation Nornicotine, N-formyl can undergo oxidation, especially with enzymes like nicotine N-demethylase. Silver oxide, palladium catalysts, and sodium borohydride are common reagents.

- Reduction The compound can be partially reduced using catalytic hydrogenation.

- Substitution this compound can participate in substitution reactions, such as the formation of N-nitrosonornicotine, a known carcinogen.

Role in Nicotine Metabolism

This compound is created from nicotine via demethylation, which is facilitated by the enzyme nicotine N-demethylase, a member of the cytochrome P450 CYP82E subfamily. The rate of nornicotine metabolism influences its pharmacology by determining its levels in the body following tobacco consumption.

Influence of NtMTHFR1 on Nornicotine Production

NtMTHFR1 affects nicotine metabolism. Reducing NtMTHFR expression dramatically induced CYP82E4 expression, resulting in higher nicotine-to-nornicotine conversion rates. Overexpressing NtMTHFR1 suppressed CYP82E4 expression, leading to lower nicotine-to-nornicotine conversion rates .

Biological Activities

Nornicotine interacts with nicotinic acetylcholine receptors (nAChRs), specifically the alpha-6 and alpha-7 subunits. Nornicotine shows a weak binding affinity to nAChRs compared to nicotine but can still activate these receptors. High doses of nornicotine increased locomotor activity and blunted the locomotor stimulant effect of nicotine.

Analytical Detection

N-formylnornicotine can be detected through analytical methods used for minor alkaloids in tobacco .

Comparison with Other Tobacco Alkaloids

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Nicotine | High | Strong neuropharmacological effects | Primary alkaloid in tobacco |

| Nornicotine | Moderate | Mild neuropharmacological effects | Less potent than nicotine |

| Nitrosonornicotine | High | Carcinogenic properties | Formed through nitrosation reactions |

| Cotinine | Moderate | Metabolite of nicotine | Longer half-life than nicotine |

| Myosmine | Moderate | Neuroactive effects | Less studied compared to nicotine |

Propiedades

IUPAC Name |

2-pyridin-3-ylpyrrolidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLSEYOOXBRDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336006 | |

| Record name | Nornicotine, N-formyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3000-81-5 | |

| Record name | Nornicotine, N-formyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-3-yl)pyrrolidine-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.